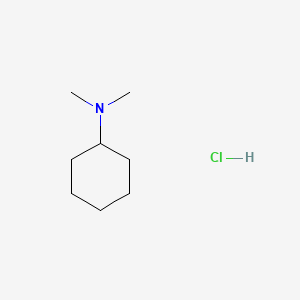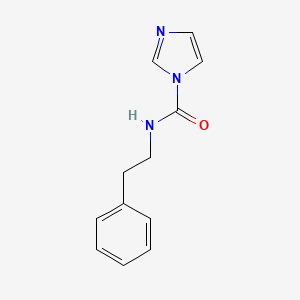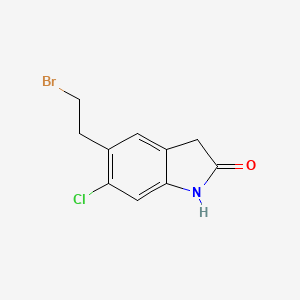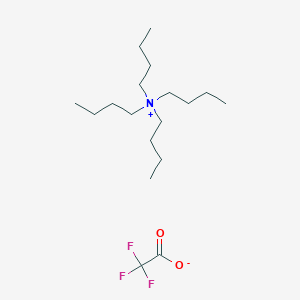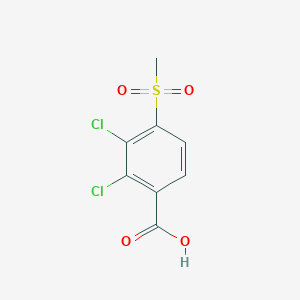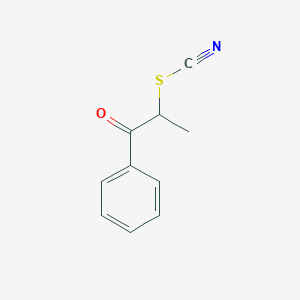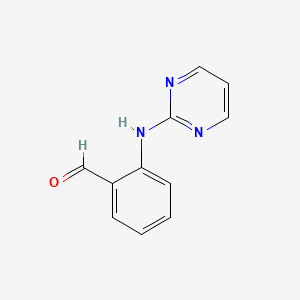
2-(pyrimidin-2-ylamino)benzaldehyde
Vue d'ensemble
Description
2-(pyrimidin-2-ylamino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a pyrimidylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylamino)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the reaction are carefully selected to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(pyrimidin-2-ylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts
Major Products Formed
Applications De Recherche Scientifique
2-(pyrimidin-2-ylamino)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mécanisme D'action
The mechanism of action of 2-(pyrimidin-2-ylamino)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridylamino)benzaldehyde: Similar structure but with a pyridyl group instead of a pyrimidyl group.
2-(2-Imidazolylamino)benzaldehyde: Contains an imidazolyl group instead of a pyrimidyl group.
2-(2-Thiazolylamino)benzaldehyde: Features a thiazolyl group instead of a pyrimidyl group
Uniqueness
2-(pyrimidin-2-ylamino)benzaldehyde is unique due to the presence of the pyrimidylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H9N3O |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
2-(pyrimidin-2-ylamino)benzaldehyde |
InChI |
InChI=1S/C11H9N3O/c15-8-9-4-1-2-5-10(9)14-11-12-6-3-7-13-11/h1-8H,(H,12,13,14) |
Clé InChI |
JMUJOSDMSQCYLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
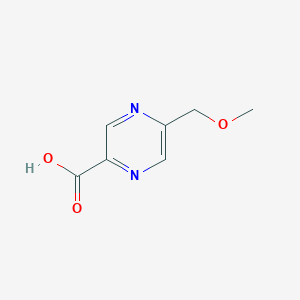
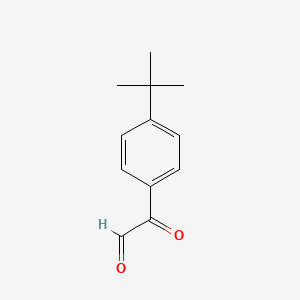
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B8773449.png)

